molecular formula C21H16N2O2S B607576 FzM1 CAS No. 1680196-54-6

FzM1

Katalognummer B607576
CAS-Nummer: 1680196-54-6
Molekulargewicht: 360.43
InChI-Schlüssel: OBTSACXGWYGCPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FzM1 is a biarylurea derivative that acts as a reversible inhibitor of Wnt-b-catenin signaling . It is also known as a negative allosteric modulator (NAM) of the Frizzled4 (Fz4) receptor . FzM1 is capable of reducing the transcription of TCF/LEF-regulatory genes by blocking the phosphorylation and nuclear translocation of beta-catenin .


Molecular Structure Analysis

The molecular structure of FzM1 is represented by the formula C21H16N2O2S . It is a biarylurea derivative . More detailed structural analysis would require access to specific structural data or crystallographic studies.


Physical And Chemical Properties Analysis

FzM1 is a white to light brown solid . Its molecular weight is 360.43 g/mol . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

1. Wnt-β-Catenin Signaling Inhibition

  • Application Summary : FzM1 is a cell-permeable, biarylurea derivative that acts as a reversible inhibitor of Wnt-β-Catenin signaling . It blocks the phosphorylation and nuclear translocation of beta-catenin, thereby reducing the transcription of TCF/LEF-regulatory genes .
  • Methods of Application : FzM1 is believed to induce conformational changes in Fz4 by interacting with the third intracellular loop, ICL3, inhibiting binding of dishevelled (Dsh) and hampering the formation of the Fz4-Dsh complex that is necessary for β-catenin nuclear transport and ultimately transcription of TCF/LEF-regulated genes .
  • Results or Outcomes : FzM1 has been shown to promote HA-Fz4-FEVR plasma membrane localization in U87MG glioblastoma cells and Caco-2 cells .

2. Inhibition of Amyloid-β Binding to RAGE

  • Application Summary : FPS-ZM1, a high-affinity RAGE-specific blocker, inhibits amyloid-β binding to RAGE, neurological damage, and inflammation in the APPsw/0 transgenic mouse model of Alzheimer’s Disease (AD) .
  • Methods of Application : FPS-ZM1 is not toxic to mice and can easily cross the blood–brain barrier .
  • Results or Outcomes : FPS-ZM1 has been shown to inhibit amyloid-β binding to RAGE, reducing neurological damage and inflammation .

3. AGEs-RAGE Pathway Inhibition

  • Application Summary : FPS-ZM1 has been used to treat an AGEs–RAGE-activated rat model established by intrahippocampal injection of AGEs .
  • Methods of Application : Rats were treated with intraperitoneal administration of FPS-ZM1 .
  • Results or Outcomes : FPS-ZM1 treatment significantly reduced AGEs-induced up-regulation of Abeta production, inflammation, and oxidative stress, and improved cognitive deficits in rats .

4. Differentiation of Tumor Cell Lines

  • Application Summary : FzM1 has been tested on two tumor cell lines, U87MG glioblastoma cells and Caco-2 cells .
  • Methods of Application : FzM1 and FzM1alk were applied to these cell lines .
  • Results or Outcomes : U87MG glioblastoma cells acquired a more differentiated phenotype on application. FzM1 and FzM1alk also sped up the differentiation of Caco-2 cells .

5. Inhibition of Wnt Antagonism

  • Application Summary : FzM1 has a log EC50 value of 5.74 for inhibition of Wnt antagonism .
  • Methods of Application : The exact method of application is not specified in the source .
  • Results or Outcomes : The inhibition of Wnt antagonism by FzM1 could potentially be used in the treatment of diseases where Wnt signaling is dysregulated .

6. Inhibition of Wnt Antagonism

  • Application Summary : FzM1 has a log EC50 value of 5.74 for inhibition of Wnt antagonism .
  • Methods of Application : The exact method of application is not specified in the source .
  • Results or Outcomes : The inhibition of Wnt antagonism by FzM1 could potentially be used in the treatment of diseases where Wnt signaling is dysregulated .

7. Differentiation of Tumor Cell Lines

  • Application Summary : FzM1 was tested on two tumor cell lines. U87MG glioblastoma cells acquired a more differentiated phenotype on application. FzM1 and FzM1alk also sped up the differentiation of Caco-2 cells .
  • Methods of Application : FzM1 and FzM1alk were applied to these cell lines .
  • Results or Outcomes : U87MG glioblastoma cells acquired a more differentiated phenotype on application. FzM1 and FzM1alk also sped up the differentiation of Caco-2 cells .

Eigenschaften

IUPAC Name

1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTSACXGWYGCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-5-(thiophen-2-yl)phenyl)-3-(naphthalen-2-yl)urea

Citations

For This Compound
151
Citations
G Riccio, S Bottone, G La Regina, N Badolati… - Biochemistry, 2018 - ACS Publications
… (14, 18) Here we show that the replacement of the FzM1 thiophene with a carboxylic moiety induces a molecular switch and generates, to the best of our knowledge, the first described …
Number of citations: 24 pubs.acs.org
Y Hong, C Shen, Q Yin, M Sun, Y Ma, X Liu - Neurochemical research, 2016 - Springer
… A control group (control) and a treatment control group (FZM1); a AGEs group (AGEs) and a AGEs treatment group (AGEs + FZM1). The bilateral hippocampi of the control and the FZM1 …
Number of citations: 76 link.springer.com
C Ciminieri, Y Hu, G Riccio, M Stornaiuolo… - Targeting the COPD … - research.rug.nl
… We show that FZD4-dependent β-catenin inhibition with FzM1 impairs organoids formation and reduces expression of specific epithelial genes (eg Ager, Scgb1a1) in lung slices, …
Number of citations: 0 research.rug.nl
W Skronska-Wasek, K Mutze… - American Journal of …, 2016 - search.proquest.com
… Functional Fzd4 role in canonical Wnt signaling was investigated using the small molecule inhibitor FzM1 on TOP/FOPflash reporter and Western blotting of active ß-catenin and LRP6. …
Number of citations: 0 search.proquest.com
S Parveen, N Bukhari, M Nazir, WA Qureshi… - South African Journal of …, 2023 - Elsevier
… shown that fruit FZM1 is more potent than seeds with maximum clearance zone of 19 mm and 17 mm against S. Aureus and E. coli respectively. The fruit FZM1 exhibited highest anti-…
Number of citations: 2 www.sciencedirect.com
SF Generoso, M Giustiniano, G La Regina… - Nature Chemical …, 2015 - nature.com
… Notably, when FzM1 was washed out after being used for treatment, Norrin regained its … the inhibition exerted by FzM1 is reversible. This would ideally allow the use of FzM1 in Fz4/Fz4 …
Number of citations: 41 www.nature.com
P Kozielewicz, A Turku, CF Bowin, J Petersen… - Nature …, 2020 - nature.com
… In addition, the concept of allosteric modulators has been explored with the small molecules FzM1 and FzM1.8, which were characterized as negative and ago-positive allosteric …
Number of citations: 40 www.nature.com
M Stornaiuolo, E Novellino - core.ac.uk
… FzM1 as lead compound to obtain a small library of FzM1 analogs. … that FzM1.8, that is an analog of FzM1, is not able to act as pharmacological chaperone of Fz4-FEVR. However, FzM1.…
Number of citations: 2 core.ac.uk
MH Shin, HS Lim - Molecular BioSystems, 2017 - pubs.rsc.org
… they examined whether FzM1 had effects on Wnt-β-catenin signaling. FzM1 indeed inhibited … Based on this result, FzM1 represents a novel class of inhibitor of the Wnt-β-catenin pathway…
Number of citations: 23 pubs.rsc.org
R La Polla, MC Testard, O Garcia… - Virology …, 2022 - virologyj.biomedcentral.com
… To investigate the role of this Wnt pathway by BVDV-1 we used two inhibitors, iCRT14 and FZM1, and revealed both a reduction of viral production and a delay in apparition of CPE, …
Number of citations: 1 virologyj.biomedcentral.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.